2-Cyclopropyl-4-methyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine
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Overview
Description
2-Cyclopropyl-4-methyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine is a complex organic compound that belongs to the class of pyrimidines This compound is characterized by its unique structure, which includes a cyclopropyl group, a methyl group, and a piperazine ring substituted with a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-methyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Substitution with Piperazine: The piperazine ring is introduced through a nucleophilic substitution reaction, where the pyrimidine core reacts with a piperazine derivative.
Final Functionalization: The 3-methylphenyl group is attached to the piperazine ring through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-methyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, resulting in the reduction of double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyrimidine core, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride (NaH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-Cyclopropyl-4-methyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Studies: It is used in research to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-methyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-4-methyl-6-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine
- 2-Cyclopropyl-4-methyl-6-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine
- 2-Cyclopropyl-4-methyl-6-[4-(3-chlorophenyl)piperazin-1-yl]pyrimidine
Uniqueness
Compared to similar compounds, 2-Cyclopropyl-4-methyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine is unique due to the specific positioning of the 3-methylphenyl group on the piperazine ring. This structural feature may influence its chemical reactivity and biological activity, making it a distinct candidate for various applications.
Properties
Molecular Formula |
C19H24N4 |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-cyclopropyl-4-methyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C19H24N4/c1-14-4-3-5-17(12-14)22-8-10-23(11-9-22)18-13-15(2)20-19(21-18)16-6-7-16/h3-5,12-13,16H,6-11H2,1-2H3 |
InChI Key |
ZJUBIMKYVQQOPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=NC(=C3)C)C4CC4 |
Origin of Product |
United States |
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